Comparative Antibacterial Potency Against S. aureus: 4-Amino vs. 5-Amino Regioisomers
In a study evaluating the antibacterial activity of phenylnaphthalene isomers, 4-Phenylnaphthalen-1-amine exhibited superior potency against methicillin-sensitive Staphylococcus aureus (MSSA) compared to its 5-amino-substituted analog. The Minimum Inhibitory Concentration (MIC) for 4-Phenylnaphthalen-1-amine was determined to be 2.0–4.0 μg/mL, whereas the 5-amino isomer (5-phenylnaphthalen-1-amine) showed a higher MIC of 32–64 μg/mL [1]. This represents a 4- to 32-fold difference in antibacterial activity, highlighting the critical importance of the amino group's position on the naphthalene core for biological activity.
| Evidence Dimension | Antibacterial Activity (MIC against MSSA) |
|---|---|
| Target Compound Data | 2.0–4.0 μg/mL |
| Comparator Or Baseline | 5-phenylnaphthalen-1-amine: 32–64 μg/mL |
| Quantified Difference | Target compound is 4- to 32-fold more potent (lower MIC) |
| Conditions | Broth microdilution assay against methicillin-sensitive S. aureus (ATCC 29213) |
Why This Matters
The 4- to 32-fold difference in potency is a critical parameter for SAR studies, demonstrating that the regiospecific placement of the amine is non-negotiable for achieving effective target engagement against FtsZ.
- [1] Vasconcelos, S. N. S., et al. (2013). Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes. European Journal of Medicinal Chemistry, 60, 395-409. DOI: 10.1016/j.ejmech.2012.12.027 View Source
